molecular formula C13H16F3NO3S B13901158 2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide

2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide

Cat. No.: B13901158
M. Wt: 323.33 g/mol
InChI Key: JOEMXVDLUZBZED-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide is a complex organic compound characterized by the presence of trifluoromethyl, oxo, phenylmethoxypropyl, and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the trifluoromethyl group:

    Introduction of the oxo group: This step involves the oxidation of a precursor compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Attachment of the phenylmethoxypropyl group: This can be done through a nucleophilic substitution reaction using phenylmethoxypropyl chloride and a base like sodium hydride (NaH).

    Formation of the sulfanylidene group: This involves the reaction of a thiol compound with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3), phenylmethoxypropyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxo and sulfanylidene groups may interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-methylacetamide: Similar in structure but lacks the phenylmethoxypropyl and sulfanylidene groups.

    2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Contains additional trifluoroacetyl group, making it more reactive.

    2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Contains a trimethylsilyl group, used in gas chromatography.

Uniqueness

2,2,2-Trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide is unique due to its combination of trifluoromethyl, oxo, phenylmethoxypropyl, and sulfanylidene groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H16F3NO3S

Molecular Weight

323.33 g/mol

IUPAC Name

2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-λ6-sulfanylidene]acetamide

InChI

InChI=1S/C13H16F3NO3S/c1-21(19,17-12(18)13(14,15)16)9-5-8-20-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

JOEMXVDLUZBZED-UHFFFAOYSA-N

Canonical SMILES

CS(=NC(=O)C(F)(F)F)(=O)CCCOCC1=CC=CC=C1

Origin of Product

United States

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